
PROTAC BRD9 Degrader-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD9 Degrader-4 is a bifunctional molecule designed to target and degrade Bromodomain-containing protein 9 (BRD9). This compound is part of the PROteolysis TArgeting Chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound is primarily used in cancer research due to its ability to modulate protein levels and influence cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD9 Degrader-4 involves the conjugation of a BRD9 inhibitor with an E3 ligase ligand through a linker. The process typically includes:
Synthesis of the BRD9 inhibitor: This step involves the preparation of a small molecule that can selectively bind to BRD9.
Synthesis of the E3 ligase ligand: Commonly used ligands include thalidomide or pomalidomide, which bind to the cereblon E3 ligase.
Linker attachment: A chemical linker is used to connect the BRD9 inhibitor and the E3 ligase ligand. The choice of linker can significantly impact the efficacy of the PROTAC molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the linker or the BRD9 inhibitor moiety.
Reduction: Reduction reactions may occur, especially if the compound contains reducible functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the BRD9 inhibitor or the E3 ligase ligand are replaced.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
PROTAC BRD9 Degrader-4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug verwendet, um Proteinabbauwege und die Auswirkungen des gezielten Proteinabbaus auf zelluläre Prozesse zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von BRD9 in verschiedenen biologischen Prozessen, einschließlich Genexpression und Chromatin-Remodeling.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht, insbesondere bei Krebsarten, bei denen BRD9 eine Rolle spielt.
Industrie: Wird in der Wirkstoffforschung und -entwicklung eingesetzt, um neue therapeutische Ziele zu identifizieren und neuartige Behandlungen zu entwickeln
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es den Abbau von BRD9 über das Ubiquitin-Proteasom-System induziert. Die Verbindung bildet einen ternären Komplex mit BRD9 und einer E3-Ubiquitin-Ligase, was zur Ubiquitinierung und anschließendem proteasomalen Abbau von BRD9 führt. Dieser Prozess reduziert effektiv die BRD9-Spiegel in Zellen und moduliert so seine biologischen Funktionen. Die beteiligten molekularen Ziele umfassen das BRD9-Protein und den Cereblon-E3-Ligase-Weg .
Ähnliche Verbindungen:
Einzigartigkeit von this compound: this compound ist aufgrund seines spezifischen Designs und seiner hohen Selektivität für BRD9 einzigartig. Es bietet ein leistungsfähiges Werkzeug, um die biologischen Funktionen von BRD9 und seine Rolle bei Krankheiten, insbesondere in der Krebsforschung, zu untersuchen. Seine bifunktionale Natur ermöglicht eine präzise Zielbestimmung und Degradation von BRD9, was es zu einem wertvollen Gut im Bereich des gezielten Proteinabbaus macht .
Wirkmechanismus
PROTAC BRD9 Degrader-4 exerts its effects by inducing the degradation of BRD9 through the ubiquitin-proteasome system. The compound forms a ternary complex with BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9. This process effectively reduces the levels of BRD9 in cells, thereby modulating its biological functions. The molecular targets involved include the BRD9 protein and the cereblon E3 ligase pathway .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of PROTAC BRD9 Degrader-4: this compound is unique due to its specific design and high selectivity for BRD9. It offers a powerful tool for studying the biological functions of BRD9 and its role in disease, particularly in cancer research. Its bifunctional nature allows for precise targeting and degradation of BRD9, making it a valuable asset in the field of targeted protein degradation .
Eigenschaften
Molekularformel |
C42H49FN6O7 |
|---|---|
Molekulargewicht |
768.9 g/mol |
IUPAC-Name |
1-[5-[4-[[(3S,4S)-4-[4-(2-butyl-1-oxo-2,7-naphthyridin-4-yl)-2-methoxyphenoxy]-3-fluoropiperidin-1-yl]methyl]piperidine-1-carbonyl]-2-methoxyphenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C42H49FN6O7/c1-4-5-16-48-25-32(30-10-15-44-23-31(30)41(48)52)28-6-9-37(38(22-28)55-3)56-35-13-17-46(26-33(35)43)24-27-11-18-47(19-12-27)40(51)29-7-8-36(54-2)34(21-29)49-20-14-39(50)45-42(49)53/h6-10,15,21-23,25,27,33,35H,4-5,11-14,16-20,24,26H2,1-3H3,(H,45,50,53)/t33-,35-/m0/s1 |
InChI-Schlüssel |
RHYLAIPZKCALML-LRHLLKFHSA-N |
Isomerische SMILES |
CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)O[C@H]4CCN(C[C@@H]4F)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)OC)N7CCC(=O)NC7=O)OC |
Kanonische SMILES |
CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)OC4CCN(CC4F)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)OC)N7CCC(=O)NC7=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate](/img/structure/B10831996.png)
![ethyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B10832003.png)
![N-[1-[(2S,3S,4S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832007.png)
![diazanium;[[(2R,3R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10832009.png)
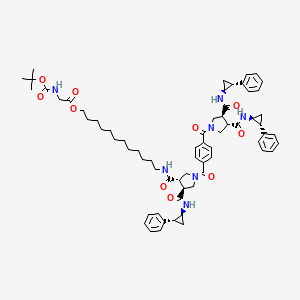
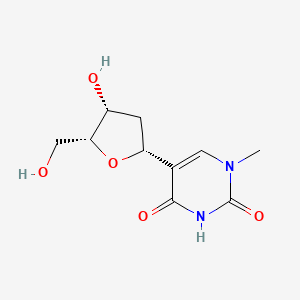
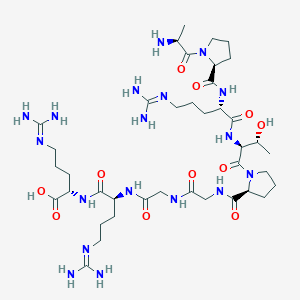
![1-[3-[[2-[3-(Benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid](/img/structure/B10832030.png)
![(9-Acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832032.png)
![2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B10832046.png)
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832051.png)
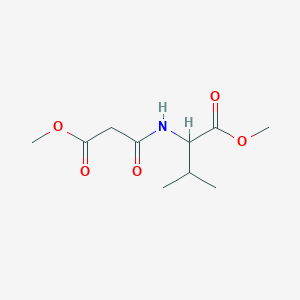
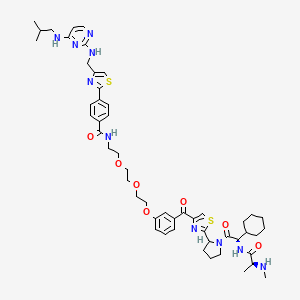
![5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10832063.png)
